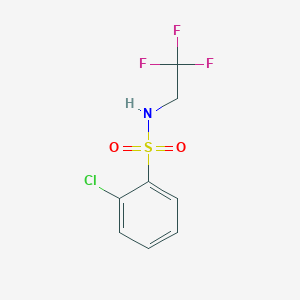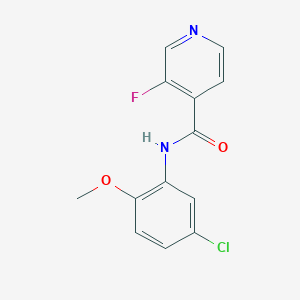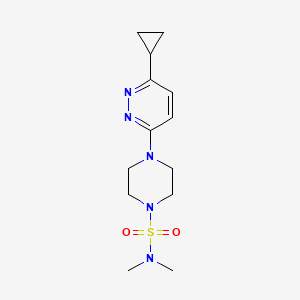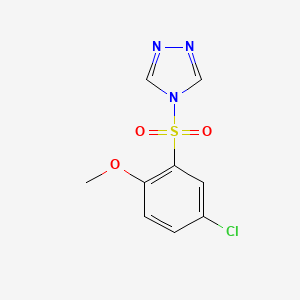
2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H7ClF3NO2S It is a derivative of benzene sulfonamide, where the benzene ring is substituted with a chloro group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene sulfonamide, which is commercially available.
Chlorination: The benzene sulfonamide is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the desired position on the benzene ring.
Trifluoroethylation: The chlorinated intermediate is then reacted with 2,2,2-trifluoroethylamine under basic conditions to introduce the trifluoroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids.
Scientific Research Applications
2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound has a similar structure but lacks the benzene ring, making it less aromatic.
1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar trifluoroethyl group but differs in the position and type of halogen substituents on the benzene ring.
Uniqueness
2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and trifluoroethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7ClF3NO2S |
|---|---|
Molecular Weight |
273.66 g/mol |
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
WHDQVYRTHGADDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B12242393.png)
![4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12242400.png)
![2-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12242405.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12242416.png)
![1-methyl-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B12242423.png)
![2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12242424.png)




![4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12242461.png)
![5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol](/img/structure/B12242466.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242484.png)
![3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12242496.png)
